3-Amino-4,6-dibromopyridin-2-ol
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Description
3-Amino-4,6-dibromopyridin-2-ol is a chemical compound with the CAS Number: 2256060-10-1 . It has a molecular weight of 267.91 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C5H4Br2N2O/c6-2-1-3 (7)9-5 (10)4 (2)8/h1H,8H2, (H,9,10) .Physical and Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 267.91 .Scientific Research Applications
Synthesis of Bioactive Compounds
3-Amino-4,6-dibromopyridin-2-ol is a structural core in the synthesis of bioactive compounds. It is a key precursor in producing 2-aminopyridines, which are significant in medicinal chemistry and organic materials. Due to limited methods for synthesizing 6-substituted 2-aminopyridines, new protocols using this compound have been developed, enhancing the efficiency and yield of these bioactive compounds (Bolliger, Oberholzer, & Frech, 2011).
Amination Reactions
This compound is crucial in selective amination reactions. For instance, the amination of polyhalopyridines catalyzed by palladium-Xantphos complex predominantly yields high-purity aminated pyridines. This demonstrates its role in producing aminated derivatives, essential in various chemical syntheses (Ji, Li, & Bunnelle, 2003).
Photochemical Applications
In the realm of photochemistry, 2-amino-4,6-diphenylpyridine-3-carbonitrile derivatives, closely related to this compound, have been investigated as photosensitizers in photopolymerization processes. These derivatives demonstrate effective initiation of photopolymerization under both UV-A and visible light, underscoring their utility in advanced 3D printing technologies (Fiedor et al., 2020).
Catalysis and Cross-Coupling Reactions
This compound is instrumental in catalysis, particularly in Suzuki cross-coupling reactions. It facilitates the regioselective formation of carbon-substituted pyridines, a challenging task in organic synthesis (Sicre, Alonso-Gómez, & Cid, 2006).
Fluorescent Sensing
The compound is also a part of fluorescent sensors for metal ion detection. For example, 6-amino-5-(((2-hydroxynaphthalen-1-yl)methylene)amino)-2-mercaptopyrimidin-4-ol, a derivative, has been used in "OFF-ON type" fluorescent sensors for aluminum ion detection, with potential applications in bacterial cell imaging and logic gate applications (Yadav & Singh, 2018).
Antiangiogenic Activities
Derivatives of this compound exhibit significant antiangiogenic and antitumor activities. Compounds like 6-amido-2,4,5-trimethylpyridin-3-ols have shown promising results in inhibiting angiogenesis-related pathologies, indicating the compound's potential in developing new cancer treatments (Lee et al., 2014).
Properties
IUPAC Name |
3-amino-4,6-dibromo-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2O/c6-2-1-3(7)9-5(10)4(2)8/h1H,8H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEYNLMXNPALRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C(=C1Br)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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